molecular formula C11H18Cl2N2 B3364783 1-Methyl-2-phenylpiperazine dihydrochloride CAS No. 1185293-45-1

1-Methyl-2-phenylpiperazine dihydrochloride

Cat. No. B3364783
CAS RN: 1185293-45-1
M. Wt: 249.18
InChI Key: UUWIVSPJWMORHM-UHFFFAOYSA-N
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Description

1-Methyl-2-phenylpiperazine dihydrochloride is a chemical compound with the empirical formula C11H20Cl2N2O and a molecular weight of 267.20 . It is typically available in solid form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Methyl-2-phenylpiperazine dihydrochloride, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-phenylpiperazine dihydrochloride can be represented by the SMILES string: CN1C(CNCC1)C2=CC=CC=C2. [H]Cl. [H]Cl. [H]O [H] .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Methyl-2-phenylpiperazine dihydrochloride include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-Methyl-2-phenylpiperazine dihydrochloride is a solid compound with an empirical formula of C11H20Cl2N2O and a molecular weight of 267.20 .

Scientific Research Applications

Synthesis and Characterization

  • Preparation and Optimization for Industrial Manufacturing : 1-Methyl-3-phenylpiperazine, a related compound, has been synthesized with a focus on modifying the procedure for increased production quality and efficiency, making it suitable for industrial manufacturing (Yan Zhao-huaa, 2012).

Biological Activity and Potential Therapeutic Uses

  • Tuberculostatic Activity : Phenylpiperazine derivatives have been investigated for their tuberculostatic activity, indicating potential in the treatment of tuberculosis (H. Foks et al., 2004).
  • Anticholinergic Activity : Indol-2-carboxylic acid esters containing N-phenylpiperazine moiety have been studied for their anticholinergic activity, particularly in inhibiting acetylcholinesterase and butyrylcholinesterase (Tereza Padrtová et al., 2020).
  • Antidepressant and Anxiolytic Effects : Certain phenylpiperazine derivatives have shown potential antidepressant and anxiolytic effects in animal models, suggesting their therapeutic potential in these areas (K. Pytka et al., 2015).

Chemical Stability

  • Chemical Stability Analysis : The stability of N-phenylpiperazine compounds, which are relevant due to their ability to cross the blood-brain barrier and a spectrum of biological activities, has been a subject of research. Understanding their chemical stability is crucial for determining drug quality, efficacy, and storage conditions (Monika Tarsa et al., 2019).

Potential for Anticancer Activity

  • Anticancer Properties : Research has explored the anticancer potential of phenylpiperazine derivatives, particularly focusing on their effects on breast carcinoma cell lines, highlighting their promise as anticancer agents (Sobhi M. Gomha et al., 2014).

Agricultural Applications

  • Acaricidal Activity : Phenylpiperazine derivatives have been synthesized and assessed for their acaricidal activity, offering potential applications in agriculture for pest control (Jun Suzuki et al., 2021).

Pharmaceutical Research and Development

  • Oral Drug Absorption Enhancement : Certain derivatives of 1-phenylpiperazine have been evaluated for their role as intestinal permeation enhancers, a crucial aspect in the development of oral administration of macromolecular therapeutics (Katherine C. Fein et al., 2017).

Safety and Hazards

1-Methyl-2-phenylpiperazine dihydrochloride is classified as Acute toxicity - Category 4, Oral Skin irritation, Category 2 Eye irritation, Category 2 . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-methyl-2-phenylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-13-8-7-12-9-11(13)10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWIVSPJWMORHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-phenylpiperazine dihydrochloride

CAS RN

5271-28-3, 1185293-45-1
Record name 1-METHYL-2-PHENYLPIPERAZINE DIHYDROCHLORIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-methyl-2-phenylpiperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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